(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
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Overview
Description
(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is a compound of significant interest in both biological and medicinal chemistry. It is a derivative of azetidine, a four-membered polar heterocycle characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability . The presence of the trifluoroacetyl group enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient ways to synthesize azetidines, including (2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid, is through the aza Paternò–Büchi reaction. This reaction involves the [2 + 2] photocycloaddition between an imine and an alkene component under UV light irradiation . The reaction conditions typically require a suitable solvent and controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the trifluoroacetyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Its unique chemical properties are explored for developing new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including material science and catalysis.
Mechanism of Action
The mechanism of action of (2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with proteins, leading to protein misfolding and disruption of normal function . The compound targets specific molecular pathways, affecting cellular processes and providing insights into protein dynamics.
Comparison with Similar Compounds
Similar Compounds
L-azetidine-2-carboxylate: A proline analogue with similar biological and chemical properties.
Azetidine-containing natural products: These compounds share the azetidine ring structure but differ in functional groups and biological activities.
Uniqueness
(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which enhances its reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
255883-13-7 |
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Molecular Formula |
C6H6F3NO3 |
Molecular Weight |
197.11 g/mol |
IUPAC Name |
(2R)-1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12)/t3-/m1/s1 |
InChI Key |
WXLABTHHHSXWLD-GSVOUGTGSA-N |
Isomeric SMILES |
C1CN([C@H]1C(=O)O)C(=O)C(F)(F)F |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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